N-(quinolin-5-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinolin-5-yl)nicotinamide is a compound that features a quinoline ring attached to a nicotinamide moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, while nicotinamide is a form of vitamin B3. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)nicotinamide typically involves the coupling of quinoline derivatives with nicotinamide. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline with nicotinamide is facilitated by a copper catalyst in the presence of a base . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-5-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(quinolin-5-yl)nicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with various biological activities.
Nicotinamide: A form of vitamin B3 with roles in cellular metabolism and DNA repair.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
Uniqueness
N-(quinolin-5-yl)nicotinamide is unique due to its combined structural features of quinoline and nicotinamide, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components .
Properties
IUPAC Name |
N-quinolin-5-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(11-4-2-8-16-10-11)18-14-7-1-6-13-12(14)5-3-9-17-13/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVQCHMCFCRHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.